

# Spectroscopic Data Cross-Reference for 1-Phenylcyclobutanecarbaldehyde: A Comparative Guide

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## Compound of Interest

Compound Name: 1-phenylcyclobutanecarbaldehyde

Cat. No.: B075188

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This guide provides a comparative analysis of the spectroscopic data for **1-phenylcyclobutanecarbaldehyde** against two relevant alternatives: benzaldehyde and cyclobutanecarbaldehyde. Due to the limited availability of experimental data for **1-phenylcyclobutanecarbaldehyde**, this guide incorporates predicted data to facilitate a foundational comparison. All quantitative data is summarized in structured tables, and detailed experimental protocols for the acquisition of such data are provided.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **1-phenylcyclobutanecarbaldehyde** and its alternatives.

Note: Experimental data for **1-phenylcyclobutanecarbaldehyde** and cyclobutanecarbaldehyde is not readily available in public spectral databases. The data presented here for these compounds is based on established chemical principles and predicted values.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1-Phenylcyclobutanecarbaldehyde (Predicted)	~9.5	s	1H	Aldehydic H
~7.2-7.4	m	5H	Aromatic H	
~2.0-2.8	m	6H	Cyclobutyl H	
Benzaldehyde[1][2][3][4]	10.0	s	1H	Aldehydic H
7.9	d	2H	Ortho Aromatic H	
7.6	t	1H	Para Aromatic H	
7.5	t	2H	Meta Aromatic H	
Cyclobutanecarbaldehyde (Predicted)	~9.6	d	1H	Aldehydic H
~3.0	m	1H	α-Cyclobutyl H	
~1.8-2.2	m	6H	Cyclobutyl H	

**Table 2: <sup>13</sup>C NMR Spectroscopic Data**

Compound	Chemical Shift ( $\delta$ ) ppm	Assignment
1-Phenylcyclobutanecarbaldehyde (Predicted)	~202	C=O (Aldehyde)
~140	C (ipso-Aromatic)	
~128-129	CH (Aromatic)	
~55	C (quaternary-Cyclobutyl)	
~25-30	CH <sub>2</sub> (Cyclobutyl)	
Benzaldehyde[5]	192.3	C=O (Aldehyde)
136.5	C (ipso-Aromatic)	
134.4	CH (para-Aromatic)	
129.7	CH (ortho-Aromatic)	
129.0	CH (meta-Aromatic)	
Cyclobutanecarbaldehyde (Predicted)	~204	C=O (Aldehyde)
~58	CH ( $\alpha$ -Cyclobutyl)	
~24	CH <sub>2</sub> ( $\beta$ -Cyclobutyl)	
~18	CH <sub>2</sub> ( $\gamma$ -Cyclobutyl)	

**Table 3: Infrared (IR) Spectroscopic Data**

Compound	Wavenumber (cm <sup>-1</sup> )	Assignment
1- Phenylcyclobutanecarbaldehyde (Predicted)	~1715	C=O Stretch (Aldehyde)
~2720, ~2820	C-H Stretch (Aldehydic)	
~3030	C-H Stretch (Aromatic)	
~2850-2950	C-H Stretch (Cyclobutyl)	
~1600, ~1495	C=C Stretch (Aromatic)	
Benzaldehyde[6][7]	~1700	C=O Stretch (Aldehyde, conjugated)
~2745, ~2820	C-H Stretch (Aldehydic)	
~3073	C-H Stretch (Aromatic)	
~1595, ~1450	C=C Stretch (Aromatic)	
Cyclobutanecarbaldehyde (Predicted)	~1725	C=O Stretch (Aldehyde)
~2710, ~2810	C-H Stretch (Aldehydic)	
~2850-2950	C-H Stretch (Cyclobutyl)	

**Table 4: Mass Spectrometry (MS) Data**

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
1- Phenylcyclobutanecarbaldehyde[8]	160.21	131, 105, 103, 77
Benzaldehyde[9][10][11][12]	106	105, 77, 51
Cyclobutanecarbaldehyde[13]	84.12	83, 56, 55, 41

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below.

## **$^1\text{H}$ and $^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Spectroscopy**

- **Sample Preparation:** Dissolve 5-25 mg of the solid sample or 10-50  $\mu\text{L}$  of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean, dry NMR tube. The solution should be free of any particulate matter.
- **Instrument Setup:** Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is then "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is optimized by a process called "shimming" to ensure high resolution.
- **Data Acquisition:**
  - $^1\text{H}$  NMR: A standard one-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, and relaxation delay. For quantitative results, the relaxation delay should be at least five times the longest  $T_1$  relaxation time of the protons of interest.
  - $^{13}\text{C}$  NMR: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance signal-to-noise. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans is usually required compared to  $^1\text{H}$  NMR.
- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (typically tetramethylsilane, TMS, at 0 ppm).

## **Fourier-Transform Infrared (FT-IR) Spectroscopy**

- **Sample Preparation:**
  - **Liquids (Neat):** A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
  - **Solids (KBr Pellet):** 1-2 mg of the solid sample is finely ground with ~100 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

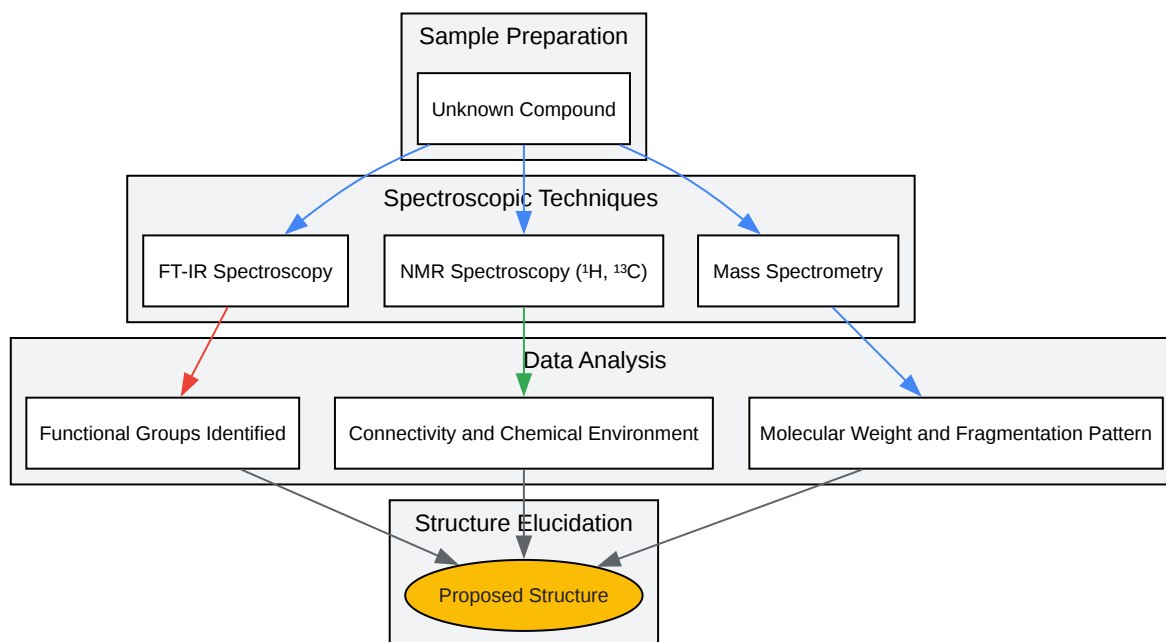
- Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly onto the ATR crystal.
- Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to subtract the contribution of atmospheric CO<sub>2</sub> and water vapor.
- Sample Spectrum: The prepared sample is placed in the instrument's beam path, and the infrared spectrum is recorded.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

## Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile liquids. The sample is then vaporized in a high vacuum.
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (the molecular ion).
- Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, characteristic ions.
- Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus  $m/z$ .

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for identifying an unknown compound using the spectroscopic techniques discussed.



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Caption: Workflow for compound identification using spectroscopic methods.

This guide serves as a starting point for researchers interested in the spectroscopic properties of **1-phenylcyclobutanecarbaldehyde**. Further experimental work is necessary to obtain and validate the complete spectroscopic profile of this compound.

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- To cite this document: BenchChem. [Spectroscopic Data Cross-Reference for 1-Phenylcyclobutanecarbaldehyde: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075188#cross-referencing-spectroscopic-data-for-1-phenylcyclobutanecarbaldehyde]

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